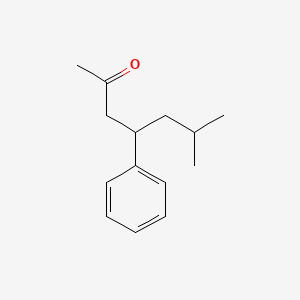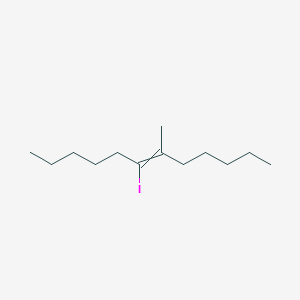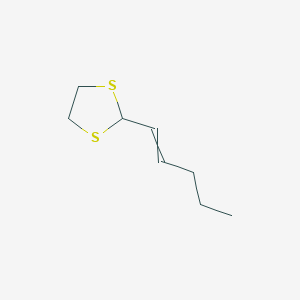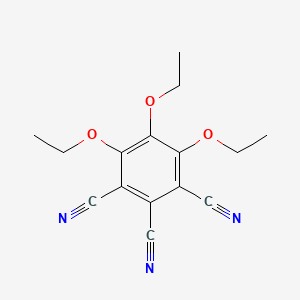![molecular formula C13H16Cl2O B14316148 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride CAS No. 110577-61-2](/img/structure/B14316148.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenyl group attached to a butanoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The process may include steps such as purification and isolation of the product to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized aromatic compounds.
科学的研究の応用
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their function or activity.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl chloride: Shares the chlorophenyl group but lacks the butanoyl chloride moiety.
3,3-Dimethylbutanoyl chloride: Contains the butanoyl chloride group but lacks the chlorophenyl group.
Fenvalerate: An insecticide with a similar aromatic structure but different functional groups.
Uniqueness
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is unique due to the combination of the chlorophenyl and butanoyl chloride groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
特性
CAS番号 |
110577-61-2 |
|---|---|
分子式 |
C13H16Cl2O |
分子量 |
259.17 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C13H16Cl2O/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3 |
InChIキー |
XGODFUMQYAHJDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


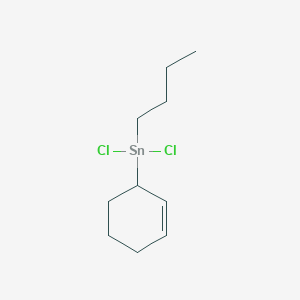
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
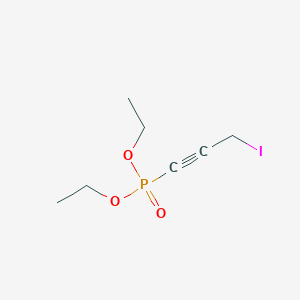
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
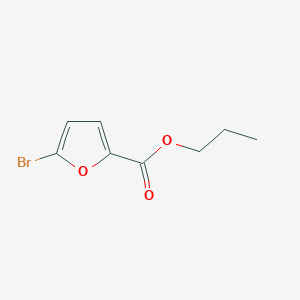
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

